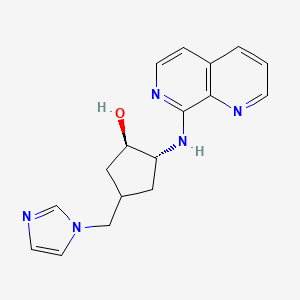![molecular formula C14H16N4O B7450362 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7450362.png)
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIP is a piperazine derivative that has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用機序
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one acts as a partial agonist at the 5-HT1A receptor and a potent antagonist at the α2-adrenergic receptor. This compound also inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. These effects contribute to this compound's anxiolytic, antidepressant, and antipsychotic properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound increases the levels of dopamine and norepinephrine in the brain, leading to increased neurotransmission. This compound also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuronal survival. Additionally, this compound has been shown to reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one has several advantages for lab experiments, including its high potency and selectivity for its target receptors. This compound also has a long half-life, allowing for sustained effects in animal models. However, this compound has some limitations, including its poor solubility in water and its potential for off-target effects at high doses.
将来の方向性
There are several future directions for 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one research, including its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Additionally, this compound's effects on neuroplasticity and neuronal survival suggest its potential use in promoting recovery from brain injury or stroke. Further studies are needed to understand the full range of this compound's therapeutic potential and to address its limitations for clinical use.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied, providing a foundation for further research in this field.
合成法
The synthesis of 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one involves several methods, including the reaction of 4-(1H-1,3-benzodiazol-2-yl)piperazine with prop-2-en-1-one. Other methods include the reaction of 4-(1H-1,3-benzodiazol-2-yl)piperazine with 2-bromo-1-phenylethanone followed by deprotection of the benzodiazole ring.
科学的研究の応用
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one has been studied for its potential therapeutic applications in various diseases, including anxiety, depression, schizophrenia, and Parkinson's disease. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and its potential use as an antipsychotic drug has also been explored. Additionally, this compound has been studied for its neuroprotective effects in Parkinson's disease.
特性
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-2-13(19)17-7-9-18(10-8-17)14-15-11-5-3-4-6-12(11)16-14/h2-6H,1,7-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZZWYXXGPVYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid](/img/structure/B7450285.png)
![1-[[6-(2-Methoxy-4-methylphenoxy)pyridin-3-yl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7450307.png)
![1-[(5-Cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(4-propan-2-yl-1,3-thiazol-5-yl)urea](/img/structure/B7450308.png)
![N-[(3R,4S)-4-methoxy-1-[2-(methylamino)pyrimidin-4-yl]pyrrolidin-3-yl]ethanesulfonamide](/img/structure/B7450314.png)
![4-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7450319.png)
![2-methyl-N-[[6-(2-methylpropyl)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazolin-6-amine](/img/structure/B7450326.png)
![N-[2-(2-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide](/img/structure/B7450333.png)
![5-methyl-1-[2-(3-methylphenoxy)ethyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7450339.png)
![3-[(2,6-dichlorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7450347.png)
![N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B7450357.png)
![7-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B7450365.png)


![2-{4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]-1'-yl}ethane-1-sulfonyl fluoride](/img/structure/B7450389.png)
